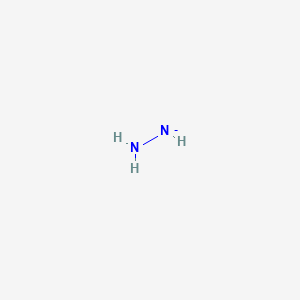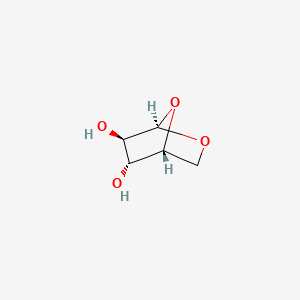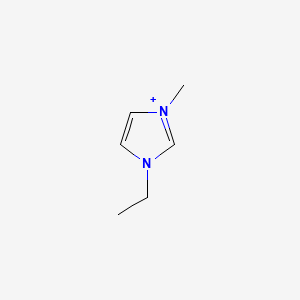
N-Nitrosohexamethyleneimine
概要
説明
作用機序
Target of Action
N-Nitrosohexamethyleneimine, also known as 1-Nitrosoazepane, is a heterocyclic nitrosamine Nitrosamines, in general, are known to interact with cellular macromolecules .
Mode of Action
Nitrosamines are typically formed by the reaction between a secondary amine and a nitrosating agent or precursor to a nitrosating agent, such as nitrite . Extensive studies of the carcinogenic activity of N-nitroso compounds have been carried out with the aim of using the differences in activity to suggest possible mechanisms of their carcinogenic action . It’s suggested that N-nitroso compounds act through conversion to agents that alkylate DNA and other macromolecules .
Biochemical Pathways
Nitrosamines are known to cause dna damage, which can lead to mutations and cancer
Pharmacokinetics
The pharmacokinetics of this compound involves absorption, distribution, metabolism, and excretion . The metabolism of this compound in rats has been studied, and some of the major urinary metabolites have been identified . The extent of total oxidation to CO2 was 18.1% in 24 hours, and radioactivity incorporation was observed in various tissues; that in the liver was the highest .
Result of Action
The primary result of this compound’s action is its carcinogenic effect. In animal studies, the incidence of mixed malignant liver cell carcinomas and endothelial sarcomas was virtually 100% when the drug was given at a certain dosage for a specific period .
生化学分析
Biochemical Properties
N-Nitrosohexamethyleneimine plays a significant role in biochemical reactions, particularly in the context of its interaction with various enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are involved in its metabolic activation. This interaction leads to the formation of reactive intermediates that can bind to DNA and proteins, causing mutations and other cellular damage . Additionally, this compound has been shown to inhibit certain enzymes involved in DNA repair, further contributing to its carcinogenic potential .
Cellular Effects
This compound exerts profound effects on various types of cells and cellular processes. It has been observed to induce apoptosis in certain cell lines, likely due to its ability to cause DNA damage . This compound also affects cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. For example, this compound has been shown to activate the p53 pathway, leading to cell cycle arrest and apoptosis in response to DNA damage . Furthermore, it can alter gene expression patterns, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can bind to DNA, forming adducts that cause mutations and other genetic damage . Additionally, this compound can inhibit DNA repair enzymes, exacerbating the extent of DNA damage . This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under certain conditions but can degrade over time, leading to a decrease in its biological activity . Long-term studies have shown that prolonged exposure to this compound can lead to chronic cellular damage and an increased risk of cancer . Additionally, the stability and degradation of this compound can be influenced by factors such as pH, temperature, and the presence of other chemicals .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can cause subtle changes in cellular function and metabolism, while higher doses can lead to significant toxicity and adverse effects . Studies have shown that there is a threshold dose above which the carcinogenic effects of this compound become more pronounced . High doses of this compound have been associated with severe toxicity, including liver damage, kidney damage, and an increased risk of cancer .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. These enzymes convert this compound into reactive intermediates that can bind to DNA and proteins, causing cellular damage . Additionally, this compound can affect metabolic flux and metabolite levels by altering the activity of key enzymes involved in cellular metabolism . For example, this compound has been shown to inhibit certain enzymes involved in DNA repair, leading to an accumulation of DNA damage and an increased risk of cancer .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution within cells . Additionally, this compound can accumulate in certain tissues, leading to localized effects on cellular function and metabolism . For example, this compound has been shown to accumulate in the liver and kidneys, where it can cause significant toxicity and damage .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound can be targeted to specific compartments or organelles within cells through post-translational modifications and targeting signals . For example, this compound has been shown to localize to the nucleus, where it can interact with DNA and other nuclear proteins . Additionally, this compound can affect the function of specific organelles, such as the mitochondria, leading to changes in cellular metabolism and function .
準備方法
Synthetic Routes and Reaction Conditions: N-Nitrosohexamethyleneimine can be synthesized through the nitrosation of hexamethyleneimine. This process involves the reaction of hexamethyleneimine with a nitrosating agent such as sodium nitrite in an acidic medium . The reaction is typically carried out at low temperatures to control the formation of by-products.
Industrial Production Methods:
化学反応の分析
Types of Reactions: N-Nitrosohexamethyleneimine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions.
Major Products: The major products formed from these reactions include hydroxylated metabolites such as β- and γ-hydroxy-N-nitrosohexamethyleneimine .
科学的研究の応用
N-Nitrosohexamethyleneimine is frequently studied in the fields of chemical synthesis and environmental science. Researchers investigate its role in the formation of nitrosamines, which are known for their occurrence in various industrial and natural processes . The compound is also used in the synthesis of other chemicals, where its reactivity and transformation into different compounds are explored to optimize production processes and reduce potential environmental and health risks .
類似化合物との比較
- N-Nitrosopyrrolidine
- N-Nitrosodimethylamine
- N-Nitrosodiethylamine
Comparison: N-Nitrosohexamethyleneimine is unique due to its specific structure and the types of DNA adducts it forms. While other nitrosamines like N-Nitrosopyrrolidine and N-Nitrosodimethylamine also exhibit carcinogenic properties, the specific metabolic pathways and the resulting DNA adducts can vary .
特性
IUPAC Name |
1-nitrosoazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c9-7-8-5-3-1-2-4-6-8/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMVSVHUTOAPTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0021040 | |
| Record name | N-Nitrosohexamethyleneimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0021040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow liquid; [Sigma-Aldrich MSDS] | |
| Record name | N-Nitrosohexamethyleneimine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21328 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.45 [mmHg] | |
| Record name | N-Nitrosohexamethyleneimine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21328 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
932-83-2 | |
| Record name | Nitrosohexamethylenimine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=932-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Nitrosoperhydroazepine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000932832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Nitrosohexamethyleneimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0021040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexahydro-1-nitroso-1H-azepine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.053 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-NITROSOAZACYCLOHEPTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N67X53N3YT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![(2S,3R,5R,9R,10R,13R,17R)-2,3,14-trihydroxy-17-[(2S,3R)-3-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B1214538.png)

